molecular formula C20H18N4O4S2 B2452343 N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide CAS No. 868977-12-2

N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Cat. No.: B2452343
CAS No.: 868977-12-2
M. Wt: 442.51
InChI Key: MKTZKNSBVGUZQW-UHFFFAOYSA-N
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Description

N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a synthetic compound, characterized by its unique structure that combines various chemical groups such as thiadiazole, benzo[d][1,3]dioxole, and phenylpropanamide. Its synthesis and applications have been explored extensively due to its potential use in different fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S2/c25-17(9-6-13-4-2-1-3-5-13)22-19-23-24-20(30-19)29-11-18(26)21-14-7-8-15-16(10-14)28-12-27-15/h1-5,7-8,10H,6,9,11-12H2,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTZKNSBVGUZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(Benzo[d]dioxol-5-ylamino)-2-oxoethyl Thiol

The thioether precursor is synthesized via a two-step protocol:

  • Amide Coupling : Benzo[d]dioxol-5-amine reacts with bromoacetyl chloride in dichloromethane (DCM) using triethylamine as a base. This yields N-(benzo[d]dioxol-5-yl)-2-bromoacetamide.
  • Thiolation : The bromide intermediate undergoes nucleophilic substitution with thiourea in ethanol under reflux, followed by acidic hydrolysis to liberate the thiol group.

Key Data :

  • Yield: 78–85% (over two steps)
  • Characterization: $$ ^1H $$ NMR (DMSO-d6): δ 7.45 (s, 1H, ArH), 6.90 (d, J = 8.2 Hz, 1H, ArH), 3.85 (s, 2H, SCH2).

Construction of the 1,3,4-Thiadiazole Core

The thiadiazole ring is assembled via cyclization of thiosemicarbazide derivatives:

  • Thiosemicarbazide Formation : Thiodipropionic acid reacts with thiosemicarbazide in the presence of phosphorous oxychloride, yielding bis-aminothiadiazole.
  • Functionalization : The aminothiadiazole intermediate is acylated with 3-phenylpropanoyl chloride using PyBOP as a coupling agent in DMF, achieving 67% yield.

Optimization Insight :

  • Solvent Choice: Dichloromethane (DCM) with dimethylformamide (DMF) enhances reagent solubility.
  • Temperature: Reactions conducted at 60°C improve reaction kinetics without decomposition.

Thioether Linkage Formation

The critical thioether bond is established via a palladium-catalyzed cross-coupling reaction:

  • Reaction Setup : A mixture of 5-mercapto-1,3,4-thiadiazole derivative, 2-(benzo[d]dioxol-5-ylamino)-2-oxoethyl bromide, bis(2-diphenylphosphinophenyl)ether, and palladium(II) acetate in dioxane is heated under microwave irradiation at 150°C for 30 minutes.
  • Workup : The crude product is purified via silica gel chromatography, followed by HPLC to isolate the desired regioisomer.

Performance Metrics :

  • Yield: 67% (microwave-assisted) vs. 2.65% (conventional heating).
  • Purity: >95% (HPLC).

Final Amide Coupling

The propanamide side chain is introduced via a carbodiimide-mediated reaction:

  • Activation : 3-Phenylpropanoic acid is treated with N,N'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) to form the active imidazolide.
  • Coupling : The activated acid reacts with the thiadiazole-thioether intermediate in the presence of triethylamine, yielding the final product.

Characterization Data :

  • $$ ^1H $$ NMR (500 MHz, CD3OD): δ 8.16–8.06 (m, 2H, ArH), 7.47 (s, 1H, ArH), 7.27–7.20 (m, 2H, ArH).
  • LCMS: m/z 568.0 [M+H]+ (calculated for C25H19F2N7O5S: 567.5).

Reaction Optimization and Challenges

Solvent and Catalyst Screening

  • Solvent Impact : DMF enhances coupling efficiency but necessitates rigorous drying to prevent hydrolysis.
  • Catalyst Systems : Palladium(II) acetate with bis(2-diphenylphosphinophenyl)ether outperforms other phosphine ligands in suppressing homocoupling.

Byproduct Mitigation

  • Purification Strategies : Sequential chromatography (silica gel → HPLC) resolves regioisomeric impurities.
  • Temperature Control : Maintaining reactions below 60°C prevents thioether oxidation to sulfone.

Applications and Further Directions

While the primary focus is synthetic methodology, preliminary biological data suggest potential antibacterial activity akin to related benzodioxole-thiadiazole hybrids. Future work should explore:

  • Scalability : Transitioning from microwave to flow chemistry for industrial-scale production.
  • Derivatization : Modifying the propanamide side chain to enhance pharmacokinetic properties.

Chemical Reactions Analysis

N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide undergoes various chemical reactions. Oxidation and reduction reactions are possible due to the presence of reactive groups in the molecule. For example, the benzo[d][1,3]dioxole group could undergo oxidation, while the thiadiazole ring might participate in reduction reactions.

Substitution reactions are also common, particularly involving the amine and thiadiazole groups. Typical reagents for these reactions include halogens, acids, and bases, with specific conditions varying depending on the desired product. Major products from these reactions could include various derivatives with modified functional groups, potentially enhancing the compound's properties for specific applications.

Scientific Research Applications

Chemical Properties and Structure

The compound features several functional groups that contribute to its biological activity and reactivity:

  • Thiadiazole Ring : Known for its diverse biological activities.
  • Benzo[d][1,3]dioxole Moiety : Often associated with pharmacological effects.
  • Phenylpropanamide Group : Contributes to the compound's interaction with biological targets.

Anticancer Activity

Research indicates that N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide exhibits promising anticancer properties. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against LN229 glioblastoma cells when treated with derivatives of this compound .

Antimicrobial Properties

The compound's unique structure suggests potential antimicrobial activity. Compounds containing thiadiazole rings are often evaluated for their ability to combat bacterial infections. Preliminary studies have indicated that derivatives of this compound may inhibit the growth of various pathogens.

Biological Mechanism of Action

The mechanisms through which this compound exerts its biological effects likely involve:

  • Enzyme Inhibition : The benzo[d][1,3]dioxole moiety may interact with key enzymes involved in cancer cell metabolism.
  • Signal Transduction Modulation : The thiadiazole component could influence signaling pathways crucial for cell survival and proliferation.

Synthesis of Advanced Materials

Due to its structural versatility, this compound can serve as a precursor for synthesizing advanced materials in polymer science. Its reactivity allows it to be utilized in creating novel polymers with specific properties tailored for applications in coatings and drug delivery systems.

Case Studies and Research Findings

Several studies have been conducted focusing on the synthesis and biological evaluation of compounds related to N-(5...):

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their anticancer activity using in vitro assays .
  • Mechanistic Studies : Research investigating the interaction of similar compounds with specific molecular targets has provided insights into their mechanisms of action .

Mechanism of Action

The mechanism of action for N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide likely involves interactions with specific molecular targets and pathways. Its benzo[d][1,3]dioxole group might interact with enzymes or receptors, influencing biochemical pathways. The thiadiazole ring could also play a role in its biological activity, potentially affecting cellular processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Comparing N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide with similar compounds highlights its uniqueness. Compounds such as this compound might differ in the substitution patterns or the specific functional groups attached, influencing their properties and applications. By understanding these differences, researchers can design compounds with tailored properties for specific uses. Similar compounds might include those with variations in the benzo[d][1,3]dioxole group or the thiadiazole ring, each offering distinct benefits and challenges.

Biological Activity

N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3O4S2, with a molecular weight of approximately 405.50 g/mol. The compound features a complex structure that includes a thiadiazole ring and a benzo[d][1,3]dioxole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research has indicated that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. A study focused on novel pyrimidine derivatives with a thiadiazole skeleton reported promising antifungal activity against several strains including Botrytis cinerea and Phomopsis sp., with some compounds showing lower EC50 values compared to standard antifungal agents like pyrimethanil .

Table 1: Antifungal Activity of Thiadiazole Derivatives

Compound IDTarget OrganismEC50 (μg/ml)Comparison AgentEC50 (μg/ml)
6hPhomopsis sp.25.9Pyrimethanil32.1
6hBotrytis cinerea50.8Pyrimethanil62.8

Anticancer Activity

The anticancer potential of this compound has also been explored. Compounds with similar structures have shown promising results against various cancer cell lines. For example, derivatives of the thiadiazole class have exhibited selective cytotoxicity against human cancer cell lines such as K562 (chronic myeloid leukemia) with IC50 values indicating effective inhibition .

Table 2: Anticancer Activity of Thiadiazole Derivatives

Compound IDCell LineIC50 (µM)
Compound AK5627.4
Compound BMCF7 (breast cancer)15.0

The mechanism by which this compound exerts its biological effects may involve interactions at the molecular level with specific enzymes or receptors associated with disease pathways. Molecular docking studies have suggested that these compounds can form stable interactions with target proteins involved in cell proliferation and survival .

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

  • In Vitro Studies : A series of in vitro assays demonstrated that compounds based on the thiadiazole framework inhibited the growth of various pathogenic fungi and cancer cells effectively.
  • Structure–Activity Relationship (SAR) : Research has shown that modifications to the thiadiazole ring can significantly enhance biological activity. For instance, substituents that increase electron-withdrawing capacity tend to improve efficacy against microbial targets .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the condensation of benzo[d][1,3]dioxole derivatives with thiadiazole intermediates. Key steps include:

  • Thioether formation : Reacting thiosemicarbazide with halogenated intermediates under basic conditions (e.g., K₂CO₃ in dry acetone) .
  • Amide coupling : Using coupling agents like EDC/HOBt for amide bond formation .
  • Microwave-assisted synthesis : Enhances reaction rates (e.g., 150°C for 20 minutes) .

Critical Conditions :

ParameterOptimal RangeImpact on YieldReference
Temperature60–80°CPrevents decomposition of thiadiazole ring
SolventDry DMF or acetoneMinimizes side reactions
CatalystTriethylamine (TEA)Accelerates nucleophilic substitution

Purification often requires column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol-DMF) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Q. How do the functional groups influence the compound’s reactivity in biological assays?

Methodological Answer: The thiadiazole and benzodioxole moieties drive interactions:

  • Thiadiazole : Enhances π-π stacking with protein targets (e.g., kinase active sites) .
  • Benzodioxole : Improves metabolic stability via steric hindrance .
  • Amide bonds : Participate in hydrogen bonding with biological targets (e.g., DNA gyrase) .

Stability Tests :

  • pH Stability : Degrades at pH < 3 (amide hydrolysis) .
  • Thermal Stability : Stable up to 150°C (DSC analysis) .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data (e.g., IC₅₀ variability) be resolved?

Methodological Answer: Discrepancies arise from assay conditions or impurity levels. Mitigation strategies include:

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) .
  • Purity Validation : Re-test compounds with HPLC purity >98% .
  • Dose-Response Curves : Triplicate measurements to reduce variability .

Example : A study reported IC₅₀ = 2.5 µM (breast cancer cells) vs. 10 µM (lung cancer cells), attributed to differential expression of target proteins .

Q. What reaction mechanisms govern the cleavage of the thiadiazole ring under acidic conditions?

Methodological Answer: The thiadiazole ring undergoes acid-catalyzed hydrolysis via:

  • Protonation : At nitrogen atoms, increasing electrophilicity.
  • Nucleophilic Attack : Water molecules break the C–S bond, forming thiourea intermediates .

Kinetic Studies :

ConditionRate Constant (k)Half-Life (t₁/₂)Reference
pH 2.00.15 h⁻¹4.6 hours
pH 7.40.02 h⁻¹34.7 hours

Q. How can computational modeling predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina simulates binding to targets (e.g., EGFR kinase, PDB: 1M17). Key interactions include hydrogen bonds with Thr766 and hydrophobic contacts with benzodioxole .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .

Case Study : Docking scores (ΔG = -9.8 kcal/mol) correlate with experimental IC₅₀ values (R² = 0.82) .

Q. What strategies optimize stability in formulation studies?

Methodological Answer:

  • Lyophilization : Increases shelf life (24 months at -20°C) .
  • Excipients : Use cyclodextrins to encapsulate the thiadiazole moiety, reducing hydrolysis .

Accelerated Stability Testing :

ConditionDegradation (%)TimeReference
40°C/75% RH5%3 months
25°C/dry<1%6 months

Data Contradiction Analysis

Q. Why do SAR studies show conflicting results for analogs with trifluoromethyl vs. methoxy substituents?

Methodological Answer:

  • Electron-Withdrawing Effects : Trifluoromethyl groups reduce electron density, decreasing binding to hydrophobic pockets .
  • Steric Effects : Methoxy groups improve solubility but hinder access to buried active sites .

Case Study : Analogs with –CF₃ showed 50% lower activity than –OCH₃ in kinase assays due to altered π-stacking .

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